Sulfaethidole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antibacterial Activity:

Sulfaethidole, a sulfonamide antibiotic, has been studied for its antibacterial properties against various bacterial strains. Research suggests it exhibits effectiveness against gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, and some gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. However, the emergence of resistant strains has limited its clinical use [].

Drug-Drug Interactions:

Sulfaethidole has been investigated for its potential interactions with other drugs. Studies have shown that it can interact with warfarin, an anticoagulant, and increase the risk of bleeding []. Additionally, it can decrease the effectiveness of some medications, such as methotrexate, used to treat certain cancers and autoimmune diseases [].

Environmental Applications:

Research has explored the potential use of sulfaethidole for environmental applications. Studies have shown it can be effective in mitigating bacterial growth in aquaculture settings []. However, concerns regarding the potential for environmental contamination and the development of antibiotic resistance in the environment necessitate further research in this area [].

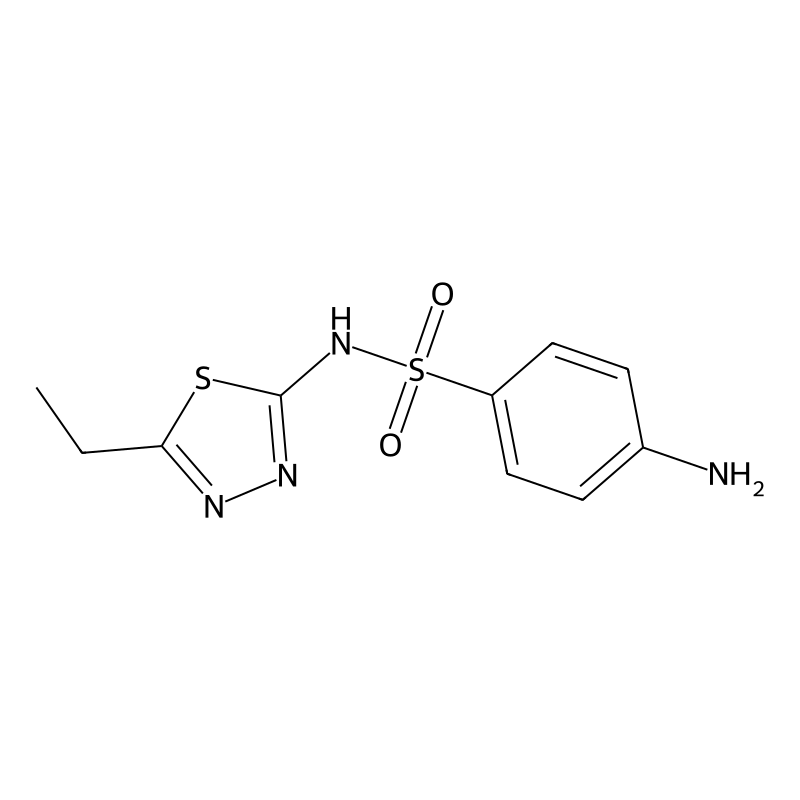

Sulfaethidole, also known as sodium ethazole, is a sulfonamide antibiotic that exhibits antibacterial properties primarily by inhibiting bacterial folic acid synthesis. Its molecular formula is , and it is characterized by the presence of a sulfonamide group attached to an ethyl thiazole moiety. This compound has been utilized in the treatment of various bacterial infections, particularly those caused by Gram-positive and Gram-negative bacteria.

Sulfaethidole, like other sulfonamides, likely acts by competitively inhibiting the enzyme dihydropteroate synthase (DHPS) in bacterial cells []. DHPS is crucial for the synthesis of folic acid, which is essential for bacterial growth and reproduction. By inhibiting DHPS, sulfaethidole disrupts folate biosynthesis, ultimately leading to bacterial cell death [].

- Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

- Reduction: If present, nitro groups can be reduced to amino groups.

- Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, allowing for the introduction of various alkyl or aryl groups.

Common reagents for these reactions include potassium permanganate for oxidation and hydrogen gas or sodium borohydride for reduction. The products of these reactions can vary widely depending on the specific conditions applied during synthesis .

The primary mechanism of action for sulfaethidole involves its role as a competitive inhibitor of the enzyme dihydropteroate synthase, which is crucial in the bacterial synthesis of folic acid. By mimicking para-aminobenzoic acid, sulfaethidole effectively blocks the enzyme's active site, preventing the formation of dihydropteroate, a precursor necessary for folate production. This inhibition leads to a decrease in bacterial growth and proliferation .

The compound's effectiveness can be influenced by various factors, including the presence of pus or other biological materials that may bind to the drug and reduce its availability .

The synthesis of sulfaethidole typically involves the following steps:

- Nucleophilic Substitution: Sulfanilamide reacts with ethyl iodide in the presence of a base such as sodium hydroxide. This reaction replaces a hydrogen atom on the sulfanilamide with an ethyl group.

- Formation of Sodium Salt: The resulting product is neutralized with sodium hydroxide to form its sodium salt, enhancing its solubility and stability for pharmaceutical applications.

In industrial settings, this process is optimized for high yield and purity, often incorporating purification steps like recrystallization .

Sulfaethidole has been used primarily in clinical settings as an antimicrobial agent. Its applications include:

- Treatment of bacterial infections such as urinary tract infections and respiratory tract infections.

- Use in veterinary medicine for similar infections in animals.

- Occasionally employed in topical formulations due to its antibacterial properties.

Research indicates that sulfaethidole can interact with various biological systems. Its pharmacokinetics involves absorption and distribution throughout tissues. Notably, it is known that:

- The drug's antibacterial activity can be inhibited by the presence of pus or necrotic tissue.

- Metabolism occurs primarily through acetylation at the N4-position, leading to inactive metabolites that are excreted .

Studies have also shown potential interactions with other drugs that may affect its efficacy or safety profile.

Sulfaethidole belongs to a class of compounds known as sulfonamides. Other similar compounds include:

- Sulfathiazole: A short-acting sulfonamide used historically for similar infections but withdrawn from many markets due to toxicity concerns.

- Sulfamethizole: Another competitive inhibitor of dihydropteroate synthase with similar applications but differing pharmacokinetic properties.

- Sulfadiazine: Commonly used in combination therapies; it has broader spectrum activity compared to sulfaethidole.

Comparison TableCompound Mechanism of Action Clinical Use Withdrawal Status Sulfaethidole Inhibits dihydropteroate synthase Bacterial infections Limited use Sulfathiazole Inhibits dihydropteroate synthase Bacterial infections Withdrawn Sulfamethizole Inhibits dihydropteroate synthase Bacterial infections Available Sulfadiazine Inhibits dihydropteroate synthase Combination therapy Available

| Compound | Mechanism of Action | Clinical Use | Withdrawal Status |

|---|---|---|---|

| Sulfaethidole | Inhibits dihydropteroate synthase | Bacterial infections | Limited use |

| Sulfathiazole | Inhibits dihydropteroate synthase | Bacterial infections | Withdrawn |

| Sulfamethizole | Inhibits dihydropteroate synthase | Bacterial infections | Available |

| Sulfadiazine | Inhibits dihydropteroate synthase | Combination therapy | Available |

Sulfaethidole's unique structure and specific interactions with bacterial enzymes distinguish it from these similar compounds, contributing to its particular pharmacological profile .

Sulfaethidole, chemically known as 4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, is a sulfonamide compound with the molecular formula C10H12N4O2S2 [1] [6]. The synthesis of this compound follows general sulfonamide preparation methods with specific modifications to incorporate the thiadiazole ring structure [24].

The primary synthetic route for sulfaethidole begins with benzene as the initial compound, which undergoes a series of chemical transformations [24]. The synthesis pathway typically involves the following key steps:

- Nitration of benzene to form nitrobenzene [13] [24].

- Reduction of nitrobenzene to aniline using reducing agents such as tin and hydrochloric acid [13] [24].

- Protection of the amino group through acetylation to form acetanilide [13].

- Chlorosulfonation of acetanilide using chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride [13] [24].

- Reaction of 4-acetamidobenzenesulfonyl chloride with the appropriate thiadiazole derivative to form the protected sulfaethidole intermediate [24] [27].

- Hydrolysis of the protecting group under acidic conditions to yield the final sulfaethidole product [13] [24].

The synthesis of the thiadiazole component involves separate reaction pathways, typically starting with appropriate precursors to form 5-ethyl-1,3,4-thiadiazol-2-amine, which is then coupled with the sulfonyl chloride intermediate [24] [27].

Table 1: Key Intermediates in Sulfaethidole Synthesis

| Intermediate | Molecular Formula | Role in Synthesis |

|---|---|---|

| Nitrobenzene | C6H5NO2 | Initial aromatic precursor |

| Aniline | C6H7N | Primary amine precursor |

| Acetanilide | C8H9NO | Protected amine intermediate |

| 4-Acetamidobenzenesulfonyl chloride | C8H8ClNO3S | Key sulfonylation agent |

| 5-Ethyl-1,3,4-thiadiazol-2-amine | C4H7N3S | Heterocyclic coupling partner |

Industrial Production Methods

The industrial production of sulfaethidole employs scaled-up versions of the laboratory synthetic routes with modifications to enhance efficiency, yield, and purity [5] [28]. The manufacturing process must adhere to strict pharmaceutical standards to ensure consistent product quality [28].

In industrial settings, the production of sulfaethidole typically follows a batch process approach, although continuous flow methods have been explored for certain reaction steps [11] [28]. The industrial synthesis can be divided into several operational stages:

- Raw Material Preparation: Purification and quality control of starting materials to ensure consistent reaction outcomes [10] [28].

- Reaction Phase: Execution of the synthetic steps in appropriately sized reactors with precise control of reaction parameters [5] [11].

- Isolation Phase: Separation and purification of intermediates and final product [9] [17].

- Finishing Phase: Final purification, crystallization, and formulation of the pure compound [17] [28].

Modern industrial production methods for sulfaethidole and related sulfonamides have incorporated several technological advancements:

- Microfluidic Reactors: These systems allow for better control of reaction conditions, improved heat transfer, and enhanced mixing, resulting in higher yields and purity [11] [17].

- Continuous Flow Chemistry: This approach enables more efficient scaling and better control of reaction parameters compared to traditional batch processes [11] [5].

- Green Chemistry Approaches: Implementation of more environmentally friendly solvents and catalysts to reduce waste and environmental impact [11] [24].

The industrial production of sulfaethidole must be carefully monitored to ensure that the final product meets pharmaceutical grade standards [10] [28]. This includes rigorous testing of intermediates and final products, as well as validation of the manufacturing process [18] [28].

Reaction Mechanisms and Conditions

The synthesis of sulfaethidole involves several distinct reaction mechanisms, each requiring specific conditions for optimal yield and selectivity [13] [24]. Understanding these mechanisms is crucial for process optimization and troubleshooting in both laboratory and industrial settings [8] [27].

Chlorosulfonation Mechanism

The chlorosulfonation of acetanilide is a key step in sulfaethidole synthesis and proceeds via an electrophilic aromatic substitution mechanism [13] [24]:

- Formation of the electrophile: Chlorosulfonic acid generates SO3 as the active electrophile [13].

- Electrophilic attack: SO3 attacks the aromatic ring preferentially at the para position relative to the acetamido group due to its directing effect [13] [24].

- Formation of the sulfonic acid intermediate: Initial substitution forms the sulfonic acid derivative [13].

- Conversion to sulfonyl chloride: Excess chlorosulfonic acid converts the sulfonic acid to the corresponding sulfonyl chloride [13] [24].

The reaction conditions for chlorosulfonation typically include:

- Temperature: Initially maintained between 10-15°C during addition, then raised to 70-80°C to complete the reaction [13].

- Solvent: Chlorosulfonic acid serves as both reagent and solvent [13].

- Time: Approximately 20-30 minutes at elevated temperature after the initial exothermic phase [13].

Sulfonamide Formation Mechanism

The conversion of the sulfonyl chloride to the sulfonamide involves nucleophilic substitution at the sulfur center [13] [24]:

- Nucleophilic attack: The amine nitrogen (from ammonia or the thiadiazole derivative) attacks the electrophilic sulfur of the sulfonyl chloride [13] [24].

- Leaving group departure: The chloride ion leaves, forming the sulfonamide bond [13] [27].

- Proton transfer: Deprotonation of the nitrogen completes the reaction [24] [27].

Reaction conditions for this step typically include:

- Temperature: 70-80°C for optimal reaction rate [13].

- Solvent: Aqueous ammonia or appropriate organic solvent depending on the specific amine used [13] [24].

- Time: 30-45 minutes for complete conversion [13].

Protecting Group Hydrolysis

The final step involves hydrolysis of the acetyl protecting group under acidic conditions [13] [24]:

- Protonation: Acid protonates the carbonyl oxygen of the acetamide group [13].

- Water attack: Water attacks the activated carbonyl carbon [13] [24].

- Tetrahedral intermediate formation and collapse: Leading to cleavage of the C-N bond [13].

- Formation of free amine: Yielding the final sulfaethidole product [13] [24].

Reaction conditions typically include:

- Temperature: Reflux conditions (approximately 100°C) [13].

- Acid: 6M hydrochloric acid is commonly used [13].

- Time: 45-60 minutes for complete deprotection [13].

Table 2: Optimal Reaction Conditions for Key Steps in Sulfaethidole Synthesis

| Reaction Step | Temperature Range | Catalyst/Reagent | Solvent | Reaction Time |

|---|---|---|---|---|

| Chlorosulfonation | 10-15°C initially, then 70-80°C | Chlorosulfonic acid | None (neat) | 20-30 minutes |

| Sulfonamide formation | 70-80°C | None | Aqueous ammonia | 30-45 minutes |

| Protecting group hydrolysis | Reflux (~100°C) | Hydrochloric acid | Water | 45-60 minutes |

Purification and Quality Control Protocols

The purification of sulfaethidole and quality control of the final product are critical aspects of its production, especially for pharmaceutical applications [10] [18]. These processes ensure that the compound meets the required standards for purity, identity, and stability [10] [22].

Purification Techniques

Several purification methods are employed for sulfaethidole, depending on the scale of production and the specific impurity profile [9] [17]:

Recrystallization: The most common method involves dissolving the crude product in a minimum amount of hot solvent (typically water or a water-alcohol mixture) and allowing it to crystallize slowly as the solution cools [13] [17]. This process can be repeated multiple times to achieve higher purity.

Column Chromatography: For laboratory-scale purification or for removing specific impurities, various chromatographic techniques may be employed [9] [17]:

- Silica gel chromatography with appropriate solvent systems

- Reverse-phase chromatography for more polar impurities

- Size exclusion chromatography for polymeric impurities

Supercritical Fluid Chromatography (SFC): This technique offers advantages for the purification of sulfaethidole, including reduced solvent consumption and faster compound recovery [17]. The process typically uses:

- Carbon dioxide as the primary mobile phase

- Specialized columns such as 2-ethylpyridine (2-EP) or nitro columns

- Mild conditions that minimize potential compound degradation [17]

Extraction Techniques: Liquid-liquid extraction can be used to separate sulfaethidole from water-soluble impurities or to remove acidic or basic impurities through pH adjustment [12] [17].

Quality Control Protocols

Quality control of sulfaethidole involves a comprehensive set of analytical methods to ensure the compound meets established specifications [10] [22]:

Identity Tests:

Purity Tests:

- High-Performance Liquid Chromatography (HPLC): The primary method for quantitative determination of sulfaethidole and related substances [12] [18]

- Thin-Layer Chromatography (TLC): For rapid screening of impurities [18] [22]

- Elemental Analysis: To confirm the elemental composition (C, H, N, S, O) [1] [6]

Physical Property Tests:

Stability Testing:

Table 3: Analytical Methods for Quality Control of Sulfaethidole

| Test Category | Analytical Method | Purpose | Acceptance Criteria |

|---|---|---|---|

| Identity | IR Spectroscopy | Structural confirmation | Match with reference spectrum |

| Identity | NMR Spectroscopy | Structural verification | Correct chemical shifts and coupling patterns |

| Purity | HPLC | Quantitative purity | ≥99.0% purity, individual impurities ≤0.1% |

| Purity | Elemental Analysis | Composition verification | Within ±0.4% of theoretical values |

| Physical Properties | Melting Point | Purity indicator | Within established range |

| Stability | Accelerated Testing | Shelf-life prediction | No significant degradation under test conditions |

The quality control laboratory must maintain proper documentation of all test results, calibration records, and training records to ensure compliance with regulatory requirements [10] [22]. Participation in international collaborative studies and proficiency testing programs is recommended to validate the laboratory's analytical capabilities [10] [18].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Control of urine pH and its effect on sulfaethidole excretion in humans

H B KOSTENBAUDER, J B PORTNOFF, J V SWINTOSKYPMID: 14035027 DOI: 10.1002/jps.2600511117

Abstract

SULFAETHIDOLE

PMID: 13563204 DOI:

Abstract

Clinical pharmacokinetics of sulphonamides and their N4-acetyl derivatives

C A Hekster, T B VreePMID: 7036849 DOI: 10.1159/000400131

Abstract

Sustained release sulfaethidole in the treatment of urinary tract infections

R R LANDES, C L RANSOMPMID: 13636044 DOI:

Abstract

[Comparative study of the treatment of genitourinary infections either by a combination of sulfamides (Harnosal) or by nitrofurantoin]

V GhosenPMID: 6893895 DOI:

Abstract

Influence of sulfaethidole on the human pharmacokinetics of dicloxacillin

K A DeSante, L W Dittert, S Stavchansky, J T DoluisioPMID: 6893599 DOI: 10.1002/j.1552-4604.1980.tb02547.x

Abstract

In a five-patient crossover study, serum levels of dicloxacillin after intravenous administration of dicloxacillin in the absence and presence of sulfaethiodole were measured. Significantly greater serum concentrations of dicloxacillin were noted when dicloxacillin was administered with sulfaethidole. Pharmacokinetic evaluation of the data suggests that the higher serum concentrations were primarily the result of changes in the extravascular distribution for dicloxacillin in the presence of sulfaethidole. Although examination of the distribution rate constants for dicloxacillin in a two-compartment open model would suggest a lowering of serum concentrations, the experimental data clearly indicate that the serum and tissue compartment dicloxacillin concentrations increased in the presence of sulfaethiodle, indicating that protein binding in the central as well as extravascular compartments could be affected by sulfaethidole.[Relation between pressure and rolling resistance of sulfaethidole tablets]

M MisetaPMID: 6688878 DOI:

Abstract

Pharmacokinetics of sulfaethidole in the rat: nonlinear multicompartment solution

M Kekki, R J Julkunen, H PohjanpaloPMID: 6896071 DOI: 10.1007/BF01059182

Abstract

Sulfaethidole distribution and elimination in the rat was studied over a 90-fold dose range. This experimental design produced marked nonlinearity in the binding of sulfaethidole to proteins in both interstitial fluid an plasma. Using a multicompartmental model consisting of binding of sulfaethidole to plasma and interstitial fluid proteins, sulfaethidole distribution in the body could be simulated. Urinary and biliary elimination of sulfaethidole depended on the unbound drug mass in the plasma and urine flow. The results confirm the central role of the unbound species in the distribution and elimination of drugs with marked binding to plasma proteins.[The texture and properties of sulfaethidol tablets]

K Pintye-Hódi, M Miseta, G KedvessyPMID: 6689447 DOI:

Abstract

Scanning-electron-microscopic and X-ray diffractometric studies on the effect of the pressing power on the physical parameters of compressed tablets and on the texture of tablets containing sulfaethidol as the active principle, have shown that the crystal structure remains unchanged. The alterations observed in the physical parameters can be explained on the basis of present knowledge of the texture.Circular dichroic examination of the interaction of some planar acidic drugs with tryptophan-modified human serum albumin

J J Vallner, J H PerrinPMID: 6171635 DOI: 10.1111/j.2042-7158.1981.tb13907.x